molecular formula C11H11ClF3NO B8159239 3-Chloro-N-cyclobutyl-4-(trifluoromethoxy)aniline

3-Chloro-N-cyclobutyl-4-(trifluoromethoxy)aniline

Cat. No.: B8159239
M. Wt: 265.66 g/mol
InChI Key: GZUPUNXPYMWSKF-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclobutyl-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a chloro group, a cyclobutyl group, and a trifluoromethoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclobutyl-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aniline ring.

    Reduction: Reduction of the nitro group to an amine.

    Halogenation: Introduction of the chloro group.

    Cyclobutylation: Attachment of the cyclobutyl group.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclobutyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the nitro group back to an amine.

    Substitution: Halogenation or alkylation of the aniline ring.

    Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura or Heck coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-N-cyclobutyl-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-cyclobutyl-4-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-cyclobutyl-4-methoxyaniline: Similar structure but lacks the trifluoromethoxy group.

    3-Chloro-N-cyclobutyl-4-(trifluoromethyl)aniline: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.

    3-Chloro-N-cyclopropyl-4-(trifluoromethoxy)aniline: Similar structure but has a cyclopropyl group instead of a cyclobutyl group.

Uniqueness

3-Chloro-N-cyclobutyl-4-(trifluoromethoxy)aniline is unique due to the combination of its chloro, cyclobutyl, and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-cyclobutyl-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO/c12-9-6-8(16-7-2-1-3-7)4-5-10(9)17-11(13,14)15/h4-7,16H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUPUNXPYMWSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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